![molecular formula C19H15N3O2S2 B2478368 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034266-64-1](/img/structure/B2478368.png)
2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as BTA-C, is a small molecule compound that has gained significant interest in scientific research due to its potential applications in various fields. BTA-C is a thiosemicarbazone derivative that has been synthesized through a multi-step synthesis process.
Scientific Research Applications
Luminescent Material
The compound has been used as a luminescent material . Two types of carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) have been introduced as luminescent materials . They have been characterized by NMR (1H and 13C) spectra, high-resolution mass spectrometry, and elemental analysis .
Organic Light Emitting Diodes (OLEDs)
These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the EL performance of the devices based on difluoroboron complexes was superior to that of the ligands .
Photoluminescence and Electroluminescence Properties
The compound has been used to study the photoluminescence and electroluminescence properties of difluoroboron complexes . Due to the characteristics of excited-state intramolecular proton transfer (ESIPT), the ligands exhibit green emission in solution and solid films .
Synthesis and Luminescent Characteristics
The compound has been used in the synthesis and study of luminescent characteristics of aromatic imidazole functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) difluoroboron complexes . The photophysical, electrochemical properties, and thermal stability of the ligands and difluoroboron complexes were systematically studied by experimental and theoretical methods .
Anti-hyperglycemic Efficacy
The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . It has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .
Aggregation-Induced-Emission (AIE) Behavior
A new type of luminogen with aggregation-induced-emission (AIE) behavior was designed and synthesized using this compound . The result of single-crystal X-ray structure showed a planar structure in which the dihedral angle between two aromatic rings is less than 30 degrees .
Mechanism of Action
Mode of Action
It is known that the compound has been used as a luminescent material . The compound exhibits properties of excited-state intramolecular proton transfer (ESIPT), resulting in dual fluorescence . Upon coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Result of Action
The compound has been studied for its luminescent properties . In solution and solid thin films, the compound exhibits green emission due to the ESIPT characteristic . After coordination with difluoroboron, the compound shows a significant blue shift and enhanced emission .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s luminescent properties may be affected by the presence of other substances, temperature, pH, and light exposure. The compound has been noted for its good thermal and electrochemical stability .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(12-25-19-22-14-4-1-2-6-17(14)26-19)21-11-13-7-8-20-15(10-13)16-5-3-9-24-16/h1-10H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKXILTKLPLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.